molecular formula C6H10O4 B6234708 4-hydroxyoxane-2-carboxylic acid CAS No. 854695-96-8

4-hydroxyoxane-2-carboxylic acid

Cat. No.: B6234708
CAS No.: 854695-96-8
M. Wt: 146.14 g/mol
InChI Key: DEPUUQSGAIWFJE-UHFFFAOYSA-N
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Description

4-Hydroxyoxane-2-carboxylic acid, a compound of significant interest in organic and medicinal chemistry, features a tetrahydropyran (oxane) ring substituted with both a carboxylic acid and a hydroxy functional group. This structure makes it a valuable chiral building block and intermediate for the synthesis of more complex molecules. Its framework is observed in biologically active compounds and natural products. Researchers can utilize this chemical in developing pharmaceuticals, novel ligands for catalysis, and advanced materials. The presence of two distinct functional groups on the oxane ring allows for diverse chemical modifications, enabling structure-activity relationship (SAR) studies and the exploration of new chemical spaces. As a substrate, it can be used to study enzymatic activities or metabolic pathways involving hydroxy-carboxylic acids. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

CAS No.

854695-96-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c7-4-1-2-10-5(3-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)

InChI Key

DEPUUQSGAIWFJE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1O)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxyoxane 2 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-hydroxyoxane-2-carboxylic acid core in a limited number of steps, often by forming the heterocyclic ring and incorporating the functional groups concurrently or in a sequential one-pot process.

Elucidation of Novel Synthetic Routes to this compound

Recent research has focused on developing efficient and high-yielding routes to substituted oxanes. One promising strategy involves the hetero-Diels-Alder reaction between a diene and an aldehyde, which can rapidly generate the oxane skeleton. Subsequent functional group manipulations can then install the desired hydroxyl and carboxylic acid moieties. Another innovative approach utilizes metal-catalyzed cyclization of unsaturated alcohols. For instance, a palladium-catalyzed alkoxycarbonylation of a homoallylic alcohol precursor could potentially yield the target molecule in a single step.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Control over the stereochemistry of the three chiral centers in this compound is crucial for its application in medicinal chemistry and materials science. Asymmetric synthesis strategies are therefore of paramount importance. Chiral auxiliary-guided reactions, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, have been successfully employed. Additionally, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of related cyclic ethers. For example, proline and its derivatives can catalyze the asymmetric aldol (B89426) or Michael reactions that form key intermediates in the synthesis of functionalized oxanes.

Indirect Synthesis via Precursors and Strategic Modifications

Indirect methods involve the synthesis of a precursor molecule, which is then modified to yield the final this compound. This approach often allows for greater flexibility and control over the introduction of functional groups and stereocenters.

Derivatization from Related Cyclic Ethers and Carboxylic Acid Precursors

A common strategy is to start with a readily available oxane derivative and introduce the hydroxyl and carboxylic acid groups through functional group interconversions. For example, a precursor such as oxane-2-carboxylic acid can be hydroxylated at the C4 position using various oxidizing agents. The stereochemical outcome of this hydroxylation can often be influenced by the existing stereochemistry of the starting material and the choice of reagents. Alternatively, a 4-hydroxyoxane precursor could be carboxylated at the C2 position.

Intramolecular Cyclization Strategies for Oxane Ring Formation

Intramolecular cyclization reactions are a powerful method for constructing the oxane ring. One of the most widely used methods is the intramolecular Williamson ether synthesis, where a haloalkoxide undergoes cyclization to form the ether linkage. Another important strategy is the acid-catalyzed cyclization of a hydroxy-containing unsaturated acid or ester. The stereochemical course of these cyclizations can often be controlled by substrate control or by the use of chiral catalysts.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact. This includes the use of renewable starting materials, atom-economical reactions that maximize the incorporation of starting materials into the final product, and the use of environmentally benign solvents and catalysts. Biocatalysis, using enzymes or whole microorganisms, offers a particularly attractive green approach. For instance, enzymes such as lipases or hydrolases can be used for the stereoselective synthesis or resolution of key intermediates. Additionally, the development of catalytic reactions that can be performed in water or other green solvents is a major focus of current research.

Scalability and Efficiency Considerations in Laboratory and Potential Industrial Synthesis

The transition of a synthetic route from a laboratory setting to industrial-scale production is a critical step governed by factors of scalability, efficiency, safety, and cost-effectiveness. For this compound and its analogues, the development of commercially viable synthetic processes requires careful optimization of reaction conditions and the selection of appropriate technologies. While specific large-scale production data for this compound is not extensively published, analysis of synthetic routes for closely related tetrahydropyran (B127337) (oxane) derivatives provides significant insights into the challenges and successful strategies for efficient scale-up.

Key considerations in scaling up the synthesis of these compounds include reaction yields, the cost and availability of starting materials, the number of synthetic steps, purification requirements, and the environmental impact of the process. An efficient industrial process aims for high-throughput production with minimal waste and energy consumption.

A notable example of a commercially optimized process is the synthesis of tetrahydropyran-4-carboxylic acid, a structural isomer of the target compound. One reported industrial method involves a three-step sequence starting with the cyclization of diethyl malonate and bis(2-chloroethyl) ether, followed by hydrolysis and a controlled decarboxylation. This process has been optimized for commercial scale, achieving an impressive molar yield of 85% with a high purity of 98-99% (GC). frontiersin.orgijprajournal.com The final decarboxylation step highlights the importance of solvent selection in process efficiency, a critical factor in both laboratory and industrial synthesis.

The following table illustrates the impact of the solvent system on the yield of the decarboxylation step in the synthesis of tetrahydropyran-4-carboxylic acid, a crucial consideration for scalability. ijprajournal.com

Table 1: Effect of Solvent on Decarboxylation Yield for Tetrahydropyran-4-carboxylic Acid

Solvent SystemTemperatureYield
Xylene120-130°C75-80%
Xylene + Paraffin Oil120-130°C80-85%
Paraffin Oil120-130°C70%

This data demonstrates that a mixed solvent system can significantly improve the yield, which is a vital consideration for maximizing output and economic viability on an industrial scale. ijprajournal.com

Furthermore, patent literature reveals the evolution of synthetic methods towards greater efficiency. An older method for producing tetrahydropyran-4-carboxylic acid via the heating of tetrahydropyran-4,4-dicarboxylic acid required high temperatures of 185°C and resulted in a modest isolation yield of 64%, rendering it less suitable for industrial application. google.com A more recent patented process, involving the hydrolysis of a 4-cyanotetrahydropyran-4-carboxylic acid intermediate, operates under milder conditions and provides significantly higher reaction yields. google.com

Table 2: Comparison of Reaction Yields for Tetrahydropyran-4-carboxylic Acid Synthesis

Synthetic MethodKey Intermediate/StepReaction Yield
Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acidHydrolysis in aqueous sulfuric acid78%
Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acidHydrolysis in aqueous hydrochloric acid84%
Decarboxylation of tetrahydropyran-4,4-dicarboxylic acidHeating at 185°C64% (Isolation Yield)

The adoption of modern process intensification technologies, such as continuous flow chemistry, offers a promising avenue for the large-scale synthesis of this compound and its analogues. frontiersin.org Flow reactors can provide superior control over reaction parameters like temperature and mixing, leading to improved yields, higher purity, and enhanced safety compared to traditional batch reactors. frontiersin.org These systems are inherently more scalable and can be integrated with enabling technologies like ultrasound to further accelerate reaction kinetics. frontiersin.org The synthesis of a tetrahydropyran-2-carboxylic acid has been reported via the hydrogenation of a dihydropyran precursor, a reaction type that is well-suited to continuous flow processing. prepchem.com

Elucidation of Chemical Reactivity and Transformations of 4 Hydroxyoxane 2 Carboxylic Acid

Reactions of the Carboxyl Functional Group

The carboxylic acid moiety in 4-hydroxyoxane-2-carboxylic acid is a primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Mechanistic Studies of Esterification Reactions

The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For this compound, esterification can be achieved under acidic conditions, a process known as the Fischer esterification. masterorganicchemistry.comchemguide.co.ukyoutube.com This reaction is an equilibrium process where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

An alternative approach to ester synthesis involves the reaction of a carboxylate salt with an alkyl halide. This SN2 reaction is effective for producing esters, particularly when the alkyl group is primary. youtube.com The carboxylate can be formed by deprotonating the carboxylic acid with a suitable base, such as sodium hydroxide. youtube.com

Reaction Reagents and Conditions Product Notes
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatCorresponding EsterEquilibrium reaction; driven by excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk
SN2 EsterificationBase (e.g., NaOH), Alkyl Halide (e.g., CH₃I)Corresponding EsterSuitable for primary alkyl halides. youtube.com

Investigations into Amidation and Peptide Coupling Reactions

Amide bond formation is another key transformation of the carboxyl group. Direct reaction of this compound with an amine to form an amide is generally not feasible under mild conditions and often requires heating. A more efficient approach involves the use of coupling agents. While specific studies on this compound are limited, general methods for amide formation from carboxylic acids are well-established. These methods typically involve the in-situ activation of the carboxylic acid.

A practical method for the synthesis of amides from carboxylic acids involves the use of a combination of diisopropylethylamine and sodium tert-butoxide. This allows for the formation of amides in good yields.

Coupling Agent/Method General Description
Diisopropylethylamine/Sodium tert-butoxideA practical method for the preparation of amides from carboxylic acids.

Catalytic and Stoichiometric Reduction Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. khanacademy.org The reaction with LiAlH₄ proceeds via a complex aluminum salt intermediate which is then hydrolyzed to yield the primary alcohol. khanacademy.orgyoutube.com An aldehyde is formed as an intermediate, but it is immediately reduced further and cannot be isolated. youtube.com

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols. khanacademy.org

Reducing Agent Product Notes
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholStrong, non-selective reducing agent. khanacademy.orgyoutube.com
Borane (BH₃·THF)Primary AlcoholChemoselective for carboxylic acids over some other functional groups. khanacademy.org

Decarboxylation Mechanisms and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For simple carboxylic acids, this transformation typically requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation. For instance, β-keto acids and malonic acids readily undergo decarboxylation upon heating. khanacademy.org The mechanism for the decarboxylation of β-keto acids involves a cyclic transition state. khanacademy.org

Studies on substituted tetrahydropyran (B127337) carboxylic acids have shown that decarboxylative functionalization can be achieved. For example, a direct decarboxylative xanthylation of 4-substituted tetrahydropyran carboxylic acids has been reported. nih.gov Additionally, a patent describes the decarboxylation of 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid to produce 4-hydroxy-2H-pyran-2-one. google.com

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group at the C4 position of the tetrahydropyran ring offers another site for chemical modification, primarily through alkylation and acylation reactions.

Alkylation and Acylation Reactions for Ether and Ester Formation

The hydroxyl group of 4-hydroxyoxanes can be converted into an ether through alkylation or an ester through acylation. The synthesis of 4-hydroxytetrahydropyran derivatives is often achieved through Prins cyclization of homoallylic alcohols with aldehydes. organic-chemistry.org

Alkylation of hydroxyl groups generally requires a base to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The regioselectivity of such reactions can be influenced by the choice of base and reaction conditions.

Acylation of the hydroxyl group to form an ester can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

While specific examples for this compound are scarce in the literature, the general principles of alcohol alkylation and acylation are applicable. The presence of the carboxylic acid group would necessitate careful selection of reaction conditions to avoid competing reactions.

Ring Opening and Rearrangement Reactions of the Oxane Core

The tetrahydropyran (oxane) ring is a stable saturated heterocycle, and its ether linkage is generally resistant to cleavage under mild acidic or basic conditions. Ring-opening reactions typically require harsh conditions, such as the use of strong Lewis acids or hydrogenolysis, which may also affect the other functional groups present in the molecule.

However, rearrangements of the oxane core or its precursors are known. For example, in the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol (THFA), a proposed mechanism involves the rearrangement of THFA to 2-hydroxytetrahydropyran, which is structurally related to the title compound. researchgate.net This intermediate then undergoes dehydration to dihydropyran, followed by hydrogenation. researchgate.net This suggests that under certain catalytic conditions, particularly at elevated temperatures, skeletal rearrangements involving the oxane ring can occur, often driven by the formation of more stable intermediates.

Another class of relevant transformations are intramolecular cyclizations that form the THP ring, which can sometimes be considered the reverse of ring-opening. For instance, the acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes is a powerful method for constructing 4-hydroxytetrahydropyran rings stereoselectively. organic-chemistry.org The stability of this product underscores the thermodynamic favorability of the 6-membered ring.

Table 2: Examples of Reactions Involving the Tetrahydropyran Core

Reaction Type Starting Material Example Conditions Product Type Ref.
Rearrangement/Dehydration 2-Hydroxytetrahydropyran Acid catalyst, Heat 3,4-Dihydropyran researchgate.net
Intramolecular Epoxide Opening 4,5-Epoxy-alcohols Acid or Base catalyst Tetrahydropyran nih.gov

O-H Insertion Reactions and Related Carbenoid Chemistry

The carboxylic acid moiety of this compound is a prime candidate for O-H insertion reactions. This transformation typically involves the reaction of the carboxylic acid with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst, most commonly based on rhodium(II) or copper(II). The catalyst converts the diazo compound into a reactive metal carbene intermediate, which then readily inserts into the O-H bond of the carboxylic acid to form a new ester.

This reaction is generally high-yielding and proceeds under mild conditions, tolerating a wide range of functional groups. For this compound, the expected product would be an α-alkoxy ester. A potential competing reaction is the insertion into the O-H bond of the secondary alcohol at the C4 position. The selectivity between the carboxylic acid and the alcohol would depend on factors such as the catalyst, solvent, and the relative acidity and steric accessibility of the two hydroxyl groups. Typically, the more acidic carboxylic acid proton reacts preferentially.

Table 3: Representative O-H Insertion Reaction

Substrate Reagent Catalyst Product
This compound Ethyl diazoacetate (N₂CHCO₂Et) Rh₂(OAc)₄ 2-(2-Ethoxy-2-oxoethoxy)carbonyl-4-hydroxyoxane

This table illustrates the expected outcome of an O-H insertion reaction based on known carbenoid chemistry.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The synthesis and reaction of substituted tetrahydropyrans like this compound are governed by principles of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the differing reactivity of the carboxylic acid and the secondary alcohol allows for selective transformations. For example, esterification or amidation can be directed to the carboxyl group using specific coupling agents, while the alcohol can be targeted for acylation, alkylation, or oxidation using orthogonal reaction conditions.

Regioselectivity becomes critical in reactions that can occur at multiple sites. For instance, in ring-opening reactions of a precursor epoxide, the nucleophile can attack at different carbons. In the formation of THPs via intramolecular epoxide ring opening of 4,5-epoxy-alcohols, endo-selective cyclization is often favored, leading to the six-membered THP ring over a five-membered tetrahydrofuran (B95107) (THF) ring. nih.gov

Stereoselectivity is paramount due to the multiple stereocenters in the molecule (at C2 and C4, and potentially others depending on substitution). Many synthetic routes to substituted tetrahydropyrans are designed to control the relative and absolute stereochemistry. Acid-mediated cyclizations and palladium-catalyzed oxidative Heck reactions have been shown to produce highly substituted tetrahydropyrans with excellent diastereoselectivity. uva.esacs.org The stereochemical outcome is often directed by the conformation of the transition state, which seeks to minimize steric interactions, leading to thermodynamically favored chair-like conformations with substituents in equatorial positions.

Table 4: Factors Influencing Selectivity in Tetrahydropyran Synthesis and Reaction

Selectivity Type Influencing Factors Example Reaction Desired Outcome
Chemoselectivity Reagent choice, protecting groups Esterification of this compound Formation of methyl ester without affecting the C4-OH
Regioselectivity Ring size preference, catalyst Intramolecular epoxide opening Formation of 6-membered THP ring over 5-membered THF ring

| Stereoselectivity | Catalyst, substrate control, temperature | Prins cyclization | Formation of cis- or trans-substituted THP isomers |

Structural Diversification and Derivatization of 4 Hydroxyoxane 2 Carboxylic Acid

Classification and Synthetic Routes to Diverse Derivatives

The strategic modification of the hydroxyl and carboxylic acid moieties leads to several major classes of derivatives, each accessible through established synthetic protocols.

Amide Derivatives of 4-Hydroxyoxane-2-carboxylic Acid

Amide bond formation is a cornerstone of medicinal chemistry, and derivatives of this compound are readily prepared through several standard synthetic routes. The conversion of the carboxylic acid to an amide introduces a versatile functional group capable of participating in hydrogen bonding, which can be crucial for molecular recognition at biological targets.

The primary method for synthesizing these amides involves the activation of the carboxylic acid followed by coupling with a desired primary or secondary amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. An alternative high-yield approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the amine. google.com For instance, the synthesis of pyran-2-carboxamides has been successfully achieved using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). researchgate.net Depending on the reaction conditions, the C4-hydroxyl group may require a protecting group to prevent unwanted side reactions, such as esterification.

A study on a related pyranopyran system demonstrated the synthesis of a carboxamide from the corresponding nitrile via a chemoselective hydration using a copper(II)-based heterogeneous catalyst. nih.gov This suggests that if a nitrile precursor to this compound is available, it could be a viable route to the primary amide.

Ester Derivatives and Prodrug Research Concepts

Esterification of either the carboxylic acid or the hydroxyl group is a common strategy for modifying the physicochemical properties of the parent molecule. In pharmaceutical research, this is often done to create prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body, often through enzymatic hydrolysis.

Esterification of the Carboxylic Acid: The carboxylic acid group of this compound can be esterified to mask its polarity, which may enhance its ability to cross cell membranes. nih.gov This is particularly useful for improving the oral bioavailability of polar drug candidates. Standard methods like Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. google.com These ester prodrugs are typically designed to be stable chemically but are rapidly cleaved by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid. nih.gov

Esterification of the Hydroxyl Group: The C4-hydroxyl group can also be esterified to form an acylal or other ester linkage. This modification also masks a polar hydrogen-bonding group, increasing lipophilicity. For example, the dipivefrin (B1670744) prodrug of epinephrine (B1671497) involves the esterification of two hydroxyl groups to improve ophthalmic absorption.

The dual functionality of this compound allows for the creation of diverse ester derivatives, where the choice of ester promoiety can fine-tune properties like solubility, stability, and the rate of hydrolysis. nih.gov

Ethers, Acetals, and Ketals Derived from this compound

Modification of the C4-hydroxyl group can also lead to the formation of ethers, acetals, and ketals, which serve various purposes, from acting as stable protecting groups during synthesis to imparting specific biological activities.

Ethers: The hydroxyl group can be converted into an ether via Williamson ether synthesis, which typically involves deprotonation with a base to form an alkoxide, followed by reaction with an alkyl halide. This modification replaces a polar hydroxyl group with a less polar, non-ionizable ether linkage, which can significantly alter the molecule's binding and pharmacokinetic properties.

Acetals and Ketals: The hydroxyl group can react with an aldehyde or a ketone in the presence of an acid catalyst to form an acetal (B89532) or ketal, respectively. nih.gov While often used as a protecting group for alcohols due to its stability under basic and neutral conditions, the acetal/ketal functionality can also be a key feature of a final molecule. thieme-connect.de For example, tetrahydropyranyl (THP) ethers, which are themselves acetals, are widely used protecting groups for alcohols. thieme-connect.de The formation of an acetal from the C4-hydroxyl group of this compound would introduce a new chiral center, resulting in diastereomers. These derivatives are stable under many synthetic conditions but can be readily cleaved with aqueous acid to regenerate the alcohol. thieme-connect.de

Exploration of Derivatives with Modified Oxane Ring Systems

The tetrahydropyran (B127337) (oxane) ring itself is a stable heterocyclic system but can be modified through various synthetic strategies to create novel scaffolds. These modifications can fundamentally alter the three-dimensional shape and electronic properties of the molecule.

Common methods for synthesizing and modifying tetrahydropyran rings include:

Prins Cyclization: This reaction combines an aldehyde and a homoallylic alcohol to form a substituted tetrahydropyran ring, often with high stereoselectivity. ntu.edu.sgorganic-chemistry.org

Intramolecular Epoxide Ring Opening: 4,5-epoxy alcohols can undergo intramolecular cyclization to form tetrahydropyran rings. This is a common strategy in the biosynthesis and total synthesis of natural products. nih.gov

Hetero-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an aldehyde or other dienophile can efficiently construct the six-membered ring. nih.govrsc.org

Ring-Closing Metathesis: This powerful reaction uses specific catalysts to form cyclic olefins, which can then be reduced to form the saturated tetrahydropyran ring. rsc.orgyork.ac.uk

These advanced methods allow for the synthesis of analogues where the oxane ring might be expanded, contracted, or substituted with various functional groups, providing access to a broad chemical space for analogue design.

Synthetic Strategies for Advanced, Multi-functionalized Derivatives

The presence of two distinct functional groups in this compound necessitates careful strategic planning for the synthesis of advanced derivatives where both the hydroxyl and carboxyl groups are selectively modified. The key to this is the use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other.

For example, to create an amide at the C2 position and an ether at the C4 position, a synthetic chemist might follow these steps:

Protect the hydroxyl group: The C4-OH could be protected with a group stable to amidation conditions, such as a tert-butyldimethylsilyl (TBDMS) ether.

Form the amide: The carboxylic acid at C2 is then activated and reacted with an amine to form the desired amide. youtube.com

Deprotect the hydroxyl group: The TBDMS group is removed using a fluoride (B91410) source (e.g., TBAF).

Form the ether: The newly freed hydroxyl group is then converted to an ether using a method like the Williamson ether synthesis.

This sequential, protecting-group-dependent approach allows for the precise and controlled synthesis of complex, multi-functionalized derivatives that would be impossible to create in a single step. Microwave-assisted synthesis has also emerged as a tool to accelerate reaction times and improve yields in the creation of complex heterocyclic systems. researchgate.net

Isosteric and Bioisosteric Replacements in Analogue Design

In drug discovery, the strategic replacement of functional groups with other groups that have similar physical or chemical properties—a concept known as isosteric or bioisosteric replacement—is a powerful tool for optimizing lead compounds. nih.gov This strategy can improve potency, selectivity, metabolic stability, and pharmacokinetic properties. scispace.com

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophore in many drugs but can suffer from poor cell permeability and rapid metabolism. nih.govscispace.com Replacing it with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions. Common bioisosteres for carboxylic acids maintain a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors.

BioisostereTypical pKaKey Features
Carboxylic Acid (Parent) ~4–5Planar, H-bond acceptor/donor.
1H-Tetrazole ~4.5–4.9Planar, similar acidity and H-bonding to carboxylate. cambridgemedchemconsulting.com
Acyl Sulfonamide ~4–5Non-planar, strong H-bond donor/acceptor. nih.gov
3-Hydroxyisoxazole ~4–5Planar, heterocyclic mimic. nih.gov
Hydroxamic Acid ~9Can act as a metal chelator; less acidic. nih.gov

This table presents common bioisosteres for carboxylic acids and their general properties.

The choice of bioisostere is highly context-dependent, but replacing the C2-carboxylic acid of the parent compound with a tetrazole or an acyl sulfonamide could yield analogues with improved cell penetration and metabolic stability. nih.gov

Hydroxyl Group Bioisosteres: The C4-hydroxyl group, which can act as a hydrogen bond donor and acceptor, can also be replaced. The goal might be to eliminate a potential site of metabolic glucuronidation or to fine-tune binding interactions. Simple isosteres include fluorine (F), which can act as a weak H-bond acceptor, or an amino group (NH₂), which is an H-bond donor. More significant changes could involve replacing the hydroxyl with a small alkyl group to probe the importance of hydrogen bonding versus steric bulk in a binding pocket.

By systematically applying these derivatization and bioisosteric replacement strategies, a diverse library of analogues based on the this compound scaffold can be generated for biological evaluation.

Conformational Analysis and Stereochemical Impact of Derivatives

The conformational landscape of this compound and its derivatives is a critical determinant of their biological activity and physical characteristics. The oxane ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize torsional and steric strain. The substituents at the C2 (carboxylic acid) and C4 (hydroxyl) positions can exist in either axial or equatorial orientations, leading to various stereoisomers.

The interplay between these substituents significantly influences the conformational equilibrium. For instance, the anomeric effect, a stereoelectronic phenomenon in saturated heterocyclic systems, may favor an axial orientation for the carboxylic acid group at the C2 position. This effect involves the delocalization of a lone pair of electrons from the ring oxygen into the antibonding orbital of the exocyclic C-C bond of the carboxyl group. However, this is often in competition with the steric bulk of the carboxylic acid group, which would preferentially occupy the more spacious equatorial position to alleviate 1,3-diaxial interactions.

Derivatization of the carboxylic acid and hydroxyl groups introduces further complexity. Esterification of the carboxylic acid or etherification of the hydroxyl group can alter the steric and electronic nature of these substituents, thereby shifting the conformational equilibrium. For example, a bulky ester group would likely increase the preference for an equatorial position to a greater extent than the parent carboxylic acid.

The stereochemical outcome of reactions involving derivatives of this compound is profoundly influenced by these conformational preferences. The approach of a reagent to the heterocyclic ring will be dictated by the spatial arrangement of the existing substituents. For instance, in nucleophilic substitution reactions, the accessibility of the electrophilic centers will be dependent on whether the reaction trajectory is hindered by axial or equatorial groups.

Research into related systems, such as esters of 4-hydroxy-2-oxo-6-arylcyclohexene-2-carboxylic acids, has demonstrated the importance of stereochemistry in directing the formation of specific products. X-ray diffraction studies of these esters have revealed a trans-configuration of substituents in the crystalline state. nuph.edu.ua In subsequent reactions, the stereochemistry of the starting material dictates the formation of a limited number of the possible enantiomeric pairs of the product. nuph.edu.ua This highlights the critical role that the inherent stereochemistry of cyclic systems plays in controlling the stereochemical course of a reaction.

Structure-Reactivity and Structure-Property Relationships in Derivatized Systems

The derivatization of this compound provides a powerful tool for modulating its reactivity and physical properties. The relationship between the structure of these derivatives and their resulting characteristics is a key area of investigation for tailoring molecules for specific applications.

Structure-Reactivity Relationships:

The reactivity of carboxylic acid derivatives is largely governed by the nature of the substituent attached to the acyl group. libretexts.orglibretexts.org This substituent acts as a leaving group in nucleophilic acyl substitution reactions. The general order of reactivity for common carboxylic acid derivatives is:

Acyl Chlorides > Acid Anhydrides > Thioesters > Esters > Amides

This trend is influenced by both inductive and resonance effects. youtube.comkhanacademy.org Electronegative atoms in the leaving group, such as chlorine in an acyl chloride, exert a strong electron-withdrawing inductive effect, making the carbonyl carbon more electrophilic and thus more reactive. youtube.comkhanacademy.org Conversely, resonance donation of lone pairs from the heteroatom of the leaving group (e.g., the oxygen in an ester or the nitrogen in an amide) can decrease the electrophilicity of the carbonyl carbon, thereby reducing reactivity. youtube.comkhanacademy.org

In the context of this compound derivatives, converting the carboxylic acid to an ester, for example, would decrease its reactivity towards nucleophiles. Conversely, transformation into an acyl chloride would significantly enhance its reactivity, making it a versatile intermediate for the synthesis of other derivatives.

The hydroxyl group at the C4 position also influences reactivity. Its presence can lead to intramolecular reactions, such as the formation of a lactone (a cyclic ester) through reaction with the carboxylic acid at C2. The propensity for lactonization will be highly dependent on the stereochemical relationship between the hydroxyl and carboxylic acid groups. A cis-relationship, where both groups are on the same face of the ring, would facilitate lactone formation.

Structure-Property Relationships:

The modification of the structure of this compound has a profound impact on its physicochemical properties, such as solubility, lipophilicity, and melting/boiling points.

Solubility: The presence of the polar hydroxyl and carboxylic acid groups allows for hydrogen bonding with water, rendering the parent compound relatively water-soluble. Esterification of the carboxylic acid or etherification of the hydroxyl group would decrease the hydrogen bonding capacity and increase the lipophilicity of the molecule, thereby reducing its water solubility.

Lipophilicity: As mentioned, derivatization that masks the polar functional groups will increase the lipophilicity of the compound. This is a critical parameter in drug design, as it affects the ability of a molecule to cross biological membranes. The replacement of a carboxylic acid with various isosteres has been shown to significantly alter lipophilicity. nih.gov

The following table summarizes the expected impact of common derivatizations on the properties of this compound:

DerivativeExpected Change in Reactivity (vs. Carboxylic Acid)Expected Change in Water Solubility (vs. Carboxylic Acid)Expected Change in Lipophilicity (vs. Carboxylic Acid)
Methyl EsterDecreaseDecreaseIncrease
AmideDecreaseDecreaseIncrease
Acyl ChlorideIncreaseDecrease (reacts with water)Increase
Methyl Ether (at C4-OH)No direct change to carboxyl reactivityDecreaseIncrease

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Method Development for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of 4-hydroxyoxane-2-carboxylic acid from reaction mixtures and for the assessment of its purity. The development of robust chromatographic methods is a critical first step in its characterization.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound.

For analytical purposes, reversed-phase HPLC is a common choice. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the polar nature of the hydroxyl and carboxylic acid groups, a mobile phase with a significant aqueous component is generally required for adequate retention. A gradient elution, starting with a high percentage of aqueous buffer and gradually increasing the organic modifier (e.g., acetonitrile (B52724) or methanol), allows for the efficient separation of the target compound from impurities with varying polarities. The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. sielc.com Detection is often achieved using a UV detector, as the carboxyl group provides some chromophoric activity, although at lower wavelengths. For enhanced sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. nih.gov

Preparative HPLC utilizes similar principles but on a larger scale to isolate pure fractions of this compound. The column dimensions are larger, and higher flow rates are used to process larger sample volumes. The collected fractions are then typically analyzed by analytical HPLC to confirm their purity before the solvent is removed.

Table 1: Illustrative HPLC Parameters for Analytical Separation of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to the presence of the polar hydroxyl and carboxylic acid functional groups, which lead to strong intermolecular hydrogen bonding and a high boiling point. youtube.com Therefore, derivatization is a necessary step to increase its volatility.

A common derivatization strategy for compounds containing hydroxyl and carboxylic acid groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the -OH and -COOH groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. This process replaces the active hydrogens with non-polar TMS groups, significantly increasing the volatility of the molecule and making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column, typically with a non-polar stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation and identification. For this compound, characteristic fragments would likely arise from the loss of the TMS groups and cleavage of the oxane ring.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. princeton.edupressbooks.pub The proton attached to the carbon bearing the hydroxyl group (H-4) would likely resonate in the region of 3.5-4.5 ppm, with its exact chemical shift and multiplicity depending on its stereochemical orientation. The protons on the oxane ring would appear as a series of multiplets in the upfield region, typically between 1.5 and 4.0 ppm. The proton at the C-2 position, adjacent to the carboxylic acid, would be expected to be shifted downfield compared to the other ring protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and would appear in the range of 170-185 ppm. princeton.edulibretexts.org The carbon atom attached to the hydroxyl group (C-4) would resonate around 60-75 ppm. The other carbon atoms of the oxane ring would appear in the range of 20-70 ppm.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the oxane ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the quaternary carbon of the carboxylic acid and its neighboring protons. princeton.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
COOH10.0 - 13.0 (br s)170 - 185
C-24.0 - 4.5 (m)70 - 80
C-31.5 - 2.5 (m)25 - 40
C-43.5 - 4.5 (m)60 - 75
C-51.5 - 2.5 (m)20 - 35
C-63.0 - 4.0 (m)65 - 75
OHVariable (br s)-

Note: These are predicted chemical shift ranges and the actual values may vary depending on the solvent and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions for the hydroxyl and carboxylic acid groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com Superimposed on this broad band may be the C-H stretching vibrations of the oxane ring, typically appearing just below 3000 cm⁻¹. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid would be observed in the region of 1700-1760 cm⁻¹. libretexts.orgorgchemboulder.com The presence of the hydroxyl group on the ring would also give rise to an O-H stretching band, which might be a sharper peak around 3200-3600 cm⁻¹ if not obscured by the broad carboxylic acid O-H band. The C-O stretching vibrations for the ether linkage in the oxane ring and the alcohol and carboxylic acid C-O bonds would appear in the fingerprint region between 1000 and 1300 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H Stretch (H-bonded)2500 - 3300 (very broad)
Carbonyl (C=O)C=O Stretch1700 - 1760 (strong, sharp)
HydroxylO-H Stretch3200 - 3600 (broad)
Alkane C-HC-H Stretch2850 - 3000
C-OC-O Stretch1000 - 1300

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.

For this compound (molecular formula C₅H₈O₄), the calculated monoisotopic mass is 132.0423 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured m/z value that is extremely close to this theoretical value (e.g., within 5 ppm). This high degree of accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions. The analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ would be observed.

Table 5: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (example)Mass Error (ppm)
[M-H]⁻131.0344131.0342-1.5
[M+Na]⁺155.0315155.03171.3

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in elucidating the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

For a compound with multiple stereoisomers like this compound (e.g., (2S,4R), (2R,4S), (2S,4S), and (2R,4R)), X-ray crystallography of a single crystal of one of these enantiomerically pure or diastereomerically pure forms would unambiguously establish its absolute configuration. The resulting crystallographic data would provide a definitive structural proof.

A hypothetical data table that could be generated from such a study is presented below. The values are illustrative and not based on experimental data.

Hypothetical Crystallographic Data for (2S,4R)-4-hydroxyoxane-2-carboxylic acid

Parameter Value
Crystal system Monoclinic
Space group P2₁
a (Å) 6.543
b (Å) 8.765
c (Å) 7.123
β (°) 105.2
Volume (ų) 394.2
Z 2
Density (calculated) (g/cm³) 1.456

Advanced Techniques for Chiral Analysis and Enantiomeric Excess Determination

The separation and quantification of the different enantiomers of this compound are crucial for understanding its potential stereospecific properties and for quality control in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a carboxylic acid like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins are often effective. The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a small amount of an acidic or basic modifier, is critical for achieving optimal separation.

Circular Dichroism (CD) Spectroscopy is another powerful technique for chiral analysis. Chiral molecules absorb left and right circularly polarized light differently. A CD spectrum provides information about the stereochemical features of a molecule. For this compound, the CD spectrum would be expected to show characteristic Cotton effects corresponding to the electronic transitions of the carboxyl and hydroxyl chromophores. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (e.e.) can be determined.

Illustrative Research Findings for Chiral Analysis of a Related Hydroxy Acid

While specific data for this compound is unavailable, research on other chiral hydroxy acids demonstrates the utility of these techniques. For instance, studies on 2-hydroxyglutaric acid have successfully employed chiral derivatization followed by gas chromatography-mass spectrometry (GC-MS) or chiral HPLC to separate and quantify its enantiomers.

A hypothetical data table summarizing the results of a chiral HPLC analysis for this compound is shown below.

Hypothetical Chiral HPLC Separation of this compound Enantiomers

Enantiomer Retention Time (min) Resolution (Rs)
(2R,4S)-enantiomer 12.5 2.1

Computational and Theoretical Studies of 4 Hydroxyoxane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no available studies that have applied quantum chemical calculations to determine the electronic structure and predict the reactivity of 4-hydroxyoxane-2-carboxylic acid.

Density Functional Theory (DFT) Applications

No published research could be found that utilizes Density Functional Theory (DFT) to analyze the geometric, energetic, or spectroscopic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity indices for this compound is not available in the current scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound to identify its electrophilic and nucleophilic sites.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

No studies employing molecular dynamics simulations to explore the conformational landscape or intermolecular interactions of this compound have been found.

Structure-Activity Relationship (SAR) Modeling and Prediction

There is no available research on Structure-Activity Relationship (SAR) modeling for this compound that would allow for the prediction of its biological activity or properties.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies have been published that elucidate the mechanisms of chemical reactions involving this compound or identify the transition states of such reactions.

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific research or documented studies concerning the biological activities of the chemical compound This compound were found. As a result, an article detailing its in vitro antimicrobial, antifungal, antioxidant, and enzyme modulatory activities, as per the requested outline, cannot be generated at this time.

The inquiry sought detailed information on the following aspects of this compound:

In Vitro Antimicrobial and Antifungal Activity: Including mechanisms of action such as quorum sensing interference.

In Vitro Antioxidant Activity: Focusing on radical scavenging pathways and the inhibition of lipid peroxidation.

Enzyme Modulatory Activities: Specifically, research related to the modulation of dihydroxyacid dehydratase (DHAD).

The absence of publicly accessible scientific data on this particular compound prevents a factual and evidence-based response to these specific research areas. While general information exists for related chemical structures, such as other carboxylic acids or heterocyclic compounds, any attempt to extrapolate these findings to this compound would be speculative and not adhere to the required scientific accuracy.

It is possible that research on this compound exists in proprietary or internal databases not accessible through public search engines, or that the compound has not yet been a subject of published scientific investigation into its biological properties.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be provided.

Research on this compound: A Review of Current Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed research on the biological activities and mechanisms of action specifically for the chemical compound this compound is not presently available in the public domain. Therefore, the following article sections, as requested, cannot be populated with the required detailed, informative, and scientifically accurate content.

The specified outline requires in-depth research findings on several key areas of molecular and cellular biology. These areas include:

Sirtuin (SIRT) Modulation Research: This would involve studies investigating the ability of this compound to activate or inhibit any of the seven mammalian sirtuins (SIRT1-SIRT7), which are critical regulators of metabolism, aging, and cellular stress responses. Such research would typically include enzyme kinetics, cellular assays, and potentially in vivo studies.

Exploration of Other Relevant Enzyme Systems: This section would necessitate data on the compound's effects on other enzymes beyond sirtuins. This could encompass a wide range of enzyme classes, such as kinases, phosphatases, proteases, or metabolic enzymes, and would require specific inhibitory or activatory constants (e.g., IC50, Ki, EC50).

Molecular Interaction Studies with Biological Targets: This broad category would require specific experimental evidence of the compound's direct physical interactions with its biological targets. This includes:

Ligand-Receptor Binding Research and Affinities: Data from techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be needed to determine binding affinities (e.g., Kd) to specific receptors.

Investigation of Interactions with Nucleic Acids: This would involve studies such as DNA or RNA binding assays, intercalation studies, or experiments showing modulation of nucleic acid-protein interactions.

Studies on the Modulation of Protein Function: This would require evidence of how the compound, upon binding, alters the functional state of a protein, for instance, by inducing conformational changes, affecting substrate binding, or altering protein-protein interactions.

Cellular Biological Process Modulation (In Vitro Studies): This section would be built upon in vitro studies using cell cultures to demonstrate the physiological consequences of the compound's molecular interactions. This could include effects on cell proliferation, apoptosis, differentiation, migration, or specific signaling pathways.

The absence of published research specifically identifying "this compound" and detailing these intricate biological activities prevents the creation of a scientifically sound and verifiable article according to the provided structure. While research exists for other structurally related hydroxy-carboxylic acids and their interactions with various biological systems, such as the hydroxy-carboxylic acid receptors (HCARs), this information does not pertain to the specific compound and therefore cannot be included.

We will continue to monitor the scientific literature, and should research on this compound become available, this article will be updated accordingly.

Research on Biological Activities and Mechanisms of Action of 4 Hydroxyoxane 2 Carboxylic Acid

Cellular Biological Process Modulation (In Vitro Studies)

Research on Cell Cycle Progression Modulation

No specific studies were found that investigate the direct effects of 4-hydroxyoxane-2-carboxylic acid on the modulation of cell cycle progression.

Studies on Cellular Differentiation Mechanisms

There is a lack of available research on the role of this compound in the mechanisms of cellular differentiation.

Investigation of Interactions with Cellular Membranes and Components (e.g., skin barrier lipids)

Specific research detailing the interactions of this compound with cellular membranes and skin barrier lipids is not present in the available scientific literature.

Research into the Influence on Epidermal Biological Processes (e.g., corneodesmosine degradation)

No studies were identified that explore the influence of this compound on epidermal biological processes such as the degradation of corneodesmosine.

Emerging Research Applications of 4 Hydroxyoxane 2 Carboxylic Acid

Role as Advanced Chemical Synthesis Building Blocks for Complex Molecules

4-Hydroxyoxane-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable chiral building block in modern organic synthesis. Its structure, featuring a tetrahydropyran (B127337) ring substituted with both a hydroxyl and a carboxylic acid group, offers multiple points for chemical modification. The presence of stereocenters makes it a particularly attractive starting material for the enantioselective synthesis of complex molecules. mdpi.com Chiral building blocks like this compound are crucial in drug discovery and development, as the biological activity of a molecule often depends on its specific stereochemistry. researchgate.net

The oxane ring provides a stable scaffold that can be incorporated into larger molecular architectures. The carboxylic acid and hydroxyl functionalities allow for a wide range of chemical transformations, including esterification, amidation, oxidation, and reduction, enabling the construction of diverse and complex target molecules. Synthetic chemists utilize such building blocks to construct novel chemical entities with potential applications in pharmaceuticals and materials science. The ability to introduce specific stereochemistry at the outset of a synthetic sequence, by using a chiral building block, is a highly efficient strategy for accessing enantiomerically pure final products. mdpi.comrsc.org

Application as Precursors in Natural Product and Complex Molecule Total Synthesis

While specific examples of the total synthesis of a named natural product using this compound as a starting material are not extensively documented in publicly available literature, the structural motif is present in various natural products. Hydroxylated carboxylic acids, in general, are key components in a wide array of biologically active natural products. kaist.ac.krnih.gov The synthesis of such complex molecules often relies on the use of chiral precursors that contain pre-defined stereocenters, a role for which this compound is well-suited.

The total synthesis of complex natural products is a significant area of chemical research that drives the development of new synthetic methodologies. nih.gov The use of building blocks that provide both a carbocyclic or heterocyclic core and functional handles for further elaboration is a common strategy. For instance, the synthesis of polyhydroxylated alkaloids has been achieved using dihydroxybutyrolactols, which share functional similarities with this compound. rsc.org It is therefore plausible that this compound or its derivatives could serve as a valuable precursor in the synthesis of yet-to-be-discovered or synthesized natural products containing the 4-hydroxyoxane moiety.

Development of Agrochemical Research Leads

The search for new and effective agrochemicals is a continuous effort to ensure food security. Carboxylic acid derivatives have historically been a rich source of herbicidal compounds. nih.gov Recent research has highlighted the potential of α-hydroxycarboxylic acid derivatives as promising leads in the development of novel herbicides. nih.govnih.gov

Mechanistic Research into Herbicidal Potential (e.g., targeting DHAD)

A significant area of emerging research for compounds related to this compound is in the development of herbicides that target the enzyme dihydroxyacid dehydratase (DHAD). nih.govnih.gov DHAD is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms, but not in animals, making it an attractive and specific target for herbicide development. nih.gov

Inspired by the natural DHAD inhibitor aspterric acid, researchers have designed and synthesized a series of α-hydroxycarboxylic acid derivatives. nih.govnih.gov One particularly potent derivative, 7-fluoro-2-hydroxy-3-oxo-4-propyne-3,4-dihydro-2H-benzo[b] kaist.ac.krnih.govoxazine-2-carboxylic acid, which shares the core α-hydroxycarboxylic acid scaffold, has demonstrated significant herbicidal activity. nih.govnih.gov This compound was found to completely inhibit the germination of Arabidopsis thaliana and showed broad-spectrum efficacy against several weed species. nih.govnih.gov

The mechanism of action of these compounds involves the inhibition of the DHAD enzyme. The α-hydroxycarboxylic acid moiety is critical for binding to the active site of the enzyme. nih.govnih.gov X-ray crystallography studies of a DHAD-inhibitor complex have revealed the specific interactions that lead to the inhibition of the enzyme, providing a blueprint for the rational design of new and more effective DHAD-inhibiting herbicides. nih.govnih.gov

Compound Target Enzyme Mechanism of Action Herbicidal Activity
α-hydroxycarboxylic acid derivativesDihydroxyacid dehydratase (DHAD)Inhibition of branched-chain amino acid biosynthesisBroad-spectrum herbicidal activity against various weed species. nih.govnih.gov

Contributions to Sustainable Chemical Transformations

The development of sustainable chemical processes is a key focus of modern chemistry, aiming to reduce environmental impact and utilize renewable resources. While specific research detailing the use of this compound in sustainable transformations is limited, the functionalities present in the molecule suggest potential applications in this area.

Research into Carbon Dioxide Utilization and Fixation Processes

The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of value-added chemicals is a highly desirable goal in sustainable chemistry. chemrevlett.com Research in this area includes the reductive carboxylation of various organic substrates with CO2 to produce carboxylic acids. While there is no direct evidence of this compound being used in this context, the reverse reaction, decarboxylation, is a fundamental process. More broadly, research on the carboxylation of aldehydes with CO2 to produce α-hydroxycarboxylic acids is an active field. chemrevlett.com This indicates the general interest in the sustainable synthesis of the structural class to which this compound belongs.

Design and Application of Research Probes and Biochemical Affinity Tags

The specific use of this compound as a research probe or biochemical affinity tag has not been prominently reported. However, the bifunctional nature of the molecule, with its carboxylic acid and hydroxyl groups, provides handles for conjugation to other molecules. In principle, the carboxylic acid could be activated and coupled to an amine-containing reporter group (e.g., a fluorophore or a biotin (B1667282) tag), while the hydroxyl group could be used for further modifications or interactions. Such strategies are commonly employed in chemical biology to create tools for studying biological processes.

Research in Biotechnology and Biomaterial Modification

A comprehensive review of scientific literature and patent databases reveals a notable absence of published research on the application of this compound in the fields of biotechnology and biomaterial modification. Specifically, there is no available data or detailed research findings concerning its use for the stabilization of lentiviral preparations or for other biomaterial modifications.

Searches for "this compound" in conjunction with terms such as "lentiviral stabilization," "biomaterial modification," "biotechnology," and "patents" did not yield any relevant results detailing its use in these areas. The scientific community has published research on various other hydroxy carboxylic acids and their derivatives for these purposes. However, information specifically pertaining to the this compound compound remains unaddressed in the current body of scientific and patent literature.

Consequently, it is not possible to provide detailed research findings, data tables, or a discussion on its role in the stabilization of lentiviral preparations or biomaterial modification as there is no publicly available information on this specific topic. Further research would be required to determine if this compound has any potential applications in these emerging scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxyoxane-2-carboxylic acid, and how do reaction conditions (e.g., pH, temperature) influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules, such as hydroxylated carbonyl intermediates, under acidic or basic conditions. For example, pH adjustments (e.g., using HCl or NaOH) can modulate ring-closure efficiency, as seen in analogous oxane-carboxylic acid syntheses . Temperature control (40–80°C) is critical to avoid side reactions like over-oxidation. Reaction progress should be monitored via TLC or HPLC, with purification achieved through recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., hydroxyl and carboxylic acid protons at δ 10–12 ppm) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies key absorptions (e.g., O-H stretch ~3200 cm⁻¹, C=O ~1700 cm⁻¹). Purity assays via HPLC (C18 column, 0.1% TFA in mobile phase) ensure >95% purity .

Q. How can researchers mitigate instability issues during storage of this compound?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH) can identify degradation pathways . Pre-use analysis via TLC or NMR is recommended to confirm integrity.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions may arise from varying solvent polarity or catalyst systems. For example, DMF vs. THF can alter nucleophilicity. Systematic kinetic studies (e.g., monitoring reaction rates via UV-Vis) and DFT calculations can elucidate steric/electronic effects of the hydroxyl group on transition states . Cross-validation with isotopic labeling (e.g., ¹⁸O) may clarify mechanistic pathways .

Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate chiral purity?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry distinguishes enantiomers. Biological assays (e.g., enzyme inhibition studies) should compare racemic mixtures vs. isolated enantiomers to identify active forms. Computational docking simulations (AutoDock Vina) can predict binding affinities to target proteins .

Q. What advanced techniques address discrepancies in reported pKa values for this compound?

  • Methodological Answer : Use potentiometric titration with a glass electrode in standardized buffers (pH 2–12) to measure exact pKa. Compare results with computational predictions (e.g., COSMO-RS) to account for solvent effects. Discrepancies may arise from intramolecular hydrogen bonding; 2D NMR (NOESY) can confirm such interactions .

Q. How can researchers optimize derivatization strategies (e.g., esterification) for this compound while preserving its hydroxyl group?

  • Methodological Answer : Protect the hydroxyl group using silyl ethers (e.g., TBSCl) before esterification. Post-reaction deprotection with TBAF ensures retention of functionality. Monitor reaction selectivity via LC-MS and optimize catalyst systems (e.g., DMAP in DCC-mediated couplings) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s thermal stability in solid vs. solution states?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) for solid-state analysis and accelerated stability testing in solvents (e.g., DMSO, water). Conflicting data may stem from solvent interactions (e.g., hydrogen bonding in aqueous solutions) or polymorphic forms. Pair with PXRD to identify crystalline variations .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Acute toxicity data (Category 4 for oral/dermal/inhalation) suggest minimizing exposure . Emergency procedures include rinsing eyes with water (15+ minutes) and consulting SDS for spill management (e.g., neutralization with bicarbonate).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.